Product packaging for 2-(1-tert-butyl-1H-pyrazol-5-yl)pyridine(Cat. No.:CAS No. 1204355-56-5)

2-(1-tert-butyl-1H-pyrazol-5-yl)pyridine

Cat. No.: B599092
CAS No.: 1204355-56-5
M. Wt: 201.273
InChI Key: XGMNIZXLRQXVEN-UHFFFAOYSA-N
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Description

2-(1-tert-Butyl-1H-pyrazol-5-yl)pyridine is a nitrogen-containing heterocyclic compound that serves as a valuable chemical building block in organic synthesis and medicinal chemistry . The pyrazole scaffold is a privileged structure in drug discovery, featured in numerous pharmaceuticals with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This specific compound, characterized by its tert-butyl group and pyridine moiety, is of significant interest for the construction of more complex molecular architectures. It can be utilized as a key intermediate in the synthesis of fused pyrazole derivatives, such as pyrazolopyridines, which are important templates in the development of new therapeutic agents and materials with specialized functions . The structural motif makes it a candidate for research into enzyme inhibition and receptor binding studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3 B599092 2-(1-tert-butyl-1H-pyrazol-5-yl)pyridine CAS No. 1204355-56-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1204355-56-5

Molecular Formula

C12H15N3

Molecular Weight

201.273

IUPAC Name

2-(2-tert-butylpyrazol-3-yl)pyridine

InChI

InChI=1S/C12H15N3/c1-12(2,3)15-11(7-9-14-15)10-6-4-5-8-13-10/h4-9H,1-3H3

InChI Key

XGMNIZXLRQXVEN-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(=CC=N1)C2=CC=CC=N2

Synonyms

2-(1-tert-butyl-1H-pyrazol-5-yl)pyridine

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 1 Tert Butyl 1h Pyrazol 5 Yl Pyridine

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole ring is a foundational aspect of synthesizing the target compound. Several key strategies are employed, starting from acyclic precursors.

Cyclization Reactions Utilizing tert-Butylhydrazine (B1221602) Derivatives

A primary and effective method for constructing the N-tert-butyl pyrazole moiety involves the cyclization of 1,3-dicarbonyl compounds or their synthetic equivalents with tert-butylhydrazine. youtube.com This approach, often a variant of the Knorr pyrazole synthesis, provides a direct route to the desired substituted pyrazole core. youtube.comyoutube.com The reaction proceeds by the condensation of tert-butylhydrazine hydrochloride with a suitable 1,3-dicarbonyl precursor. orgsyn.org For instance, 4-substituted 1H-pyrazole-5-carboxylates can be prepared with high regioselectivity and in very good yields through the cyclocondensation of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride. organic-chemistry.org

A specific protocol for creating a key intermediate, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, involves reacting tert-butylhydrazine hydrochloride with 2-butenenitrile. orgsyn.org This amine can then be further modified. Another direct synthesis involves using esters, which undergo a tert-butoxide-assisted C-C(=O) coupling to form β-ketonitrile or α,β-alkynone intermediates, followed by condensation with a hydrazine (B178648). nih.gov This method allows for excellent control over the regioselectivity and the placement of substituents on the pyrazole ring. nih.gov

Table 1: Examples of Cyclization Reactions with tert-Butylhydrazine

Precursor 1 Precursor 2 Product Catalyst/Solvent Yield
tert-Butylhydrazine hydrochloride 2-Butenenitrile 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine 2 M NaOH, Toluene Not specified
tert-Butylhydrazine hydrochloride Unsymmetrical enaminodiketones 4-Substituted 1H-pyrazole-5-carboxylates Not specified Very good

Condensation Reactions with Pyridinecarboxaldehyde Precursors

Once a suitable 5-aminopyrazole is formed, it can be coupled with a pyridine-containing fragment. A common strategy is the condensation reaction between a 5-aminopyrazole derivative and a pyridinecarboxaldehyde. For example, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine is synthesized in high yield via the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde. mdpi.com This reaction is typically performed at ambient temperature in methanol, using a drying agent like magnesium sulfate (B86663) to drive the formation of the imine. mdpi.com This imine linkage can be a final product or an intermediate for further transformations.

The Vilsmeier-Haack reaction represents another important method, used to synthesize pyrazole-4-carbaldehydes from the hydrazones of ketones. researchgate.net These pyrazole aldehydes can then undergo further condensation reactions with various carbon nucleophiles to build more complex structures. researchgate.net

Table 2: Condensation with Pyridinecarboxaldehyde

Pyrazole Precursor Pyridine (B92270) Precursor Product Conditions Yield

Oxidative Dehydrogenative Couplings in Pyrazole Synthesis

Oxidative dehydrogenative coupling offers a modern and efficient pathway for forming pyrazole-containing structures. nih.govnih.govacs.orgacs.org This strategy can be used to create N-N bonds and functionalize the pyrazole ring simultaneously. One such method involves a copper-catalyzed oxidative coupling of pyrazol-5-amines, which can directly yield azopyrrole derivatives. nih.gov Another variation uses iodine, which acts as both a Lewis acid catalyst and an iodinating agent, leading to iodo-substituted azo compounds. nih.gov These reactions often use an oxidant like tert-butyl hydroperoxide (TBHP). acs.org While these specific examples form azopyrroles, the underlying principle of oxidative coupling is a powerful tool in pyrazole chemistry. nih.govacs.org The oxidation of pyrazoline intermediates, formed from the condensation of ketones, aldehydes, and hydrazine, is another route to aromatic pyrazoles. organic-chemistry.org

Table 3: Optimization of Oxidative Dehydrogenative Coupling

Entry I₂ (equiv) Solvent Temp (°C) Yield (%)
1 1.1 Toluene 40 Trace nih.gov
2 1.1 CHCl₃ 40 38 nih.gov
3 1.1 EtOH 40 67 nih.gov
4 1.1 EtOH 50 86 nih.gov
5 1.1 EtOH 60 79 nih.gov

Data pertains to the synthesis of iodo-substituted azopyrroles from pyrazol-5-amines, illustrating the optimization of oxidative coupling conditions. nih.gov

Multi-Component Reactions for Pyrazole-Pyridine Scaffolds

Multi-component reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating most of the atoms from the starting materials. nih.gov This strategy is widely used for synthesizing pyrazole and pyranopyrazole scaffolds. beilstein-journals.orgtandfonline.comnih.gov A typical four-component reaction to produce pyrano[2,3-c]pyrazoles involves the reaction of a hydrazine hydrate, ethyl acetoacetate, an aldehyde, and malononitrile. nih.govtandfonline.com The initial step is often the in-situ formation of a pyrazolone (B3327878) from the hydrazine and β-ketoester. nih.gov

These MCRs can be catalyzed by a range of substances, including Lewis acids, organocatalysts like piperidine, or even performed under catalyst-free conditions in green solvents like water or ethanol (B145695). nih.govbeilstein-journals.org The modularity of MCRs allows for the creation of diverse libraries of pyrazole-fused heterocycles by varying the starting components. mdpi.comacs.org This approach is valuable for building complex pyrazole-pyridine systems by designing components that will assemble into the desired scaffold. researchgate.net

Functionalization Approaches for the Pyridine Moiety

Post-synthesis functionalization of the pyridine ring is crucial for tuning the properties of the final compound. (1H-Pyrazolyl)pyridines are versatile ligands whose characteristics can be modified through targeted reactions. researchgate.net One key strategy involves modern cross-coupling reactions. For instance, functional groups can be introduced onto the pyridine ring via Suzuki and Sonogashira Pd(0) cross-coupling reactions, which allow for the formation of new carbon-carbon bonds. nih.gov

Another approach involves building the pyridine ring onto a pre-existing, functionalized pyrazole. nih.gov This is often achieved by reacting a 5-aminopyrazole with a 1,3-bis-electrophilic substrate, which can be generated in-situ during a multi-component reaction. mdpi.com This method allows for the introduction of desired functional groups during the construction of the pyridine ring itself. mdpi.com

Regioselective Synthesis and Isomer Control

Controlling regioselectivity is a significant challenge in the synthesis of asymmetrically substituted heterocycles like 2-(1-tert-butyl-1H-pyrazol-5-yl)pyridine. The use of a bulky substituent like a tert-butyl group can influence the regiochemical outcome of reactions, but often a mixture of isomers is still produced. researchgate.net

When using an asymmetrical precursor like a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two different regioisomers can be formed. nih.gov The final product ratio depends on factors such as the relative reactivity of the electrophilic centers and the reaction conditions. nih.gov For example, in the reaction of asymmetrically substituted pyrazoles with conjugated carbonyl alkynes, N¹-carbonylvinylated pyrazoles were obtained as the major products with good regioselectivity. nih.gov

Stepwise protocols can be employed to investigate and control regioselectivity. In the synthesis of tetra-substituted phenylaminopyrazoles, a one-pot procedure was compared to a stepwise approach. nih.gov The stepwise synthesis, which involved isolating an N,S-thioketal intermediate before cyclization with methylhydrazine, resulted in a different isomeric ratio than the one-pot method, highlighting how reaction pathways can dictate the final isomeric distribution. nih.gov Computational studies can also provide a rationale for the observed chromatographic behavior and stability of different isomers. nih.gov

Purification and Isolation Techniques in Synthetic Protocols

The purification and isolation of the target compound, this compound, are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts from the crude reaction mixture. While specific, detailed protocols for the purification of this exact molecule are not extensively documented in publicly available literature, common methodologies for analogous pyrazole and pyridine derivatives involve standard laboratory techniques such as column chromatography and extraction. The choice of method and specific conditions are dictated by the physical and chemical properties of the compound and the impurities present.

For closely related structures, silica (B1680970) gel column chromatography is a frequently employed purification method. The selection of the eluent system is crucial for achieving good separation. Typical solvent systems are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). The ratio of these solvents is optimized to achieve a suitable retention factor (R_f) for the desired product, ensuring its effective separation from other components.

In the synthesis of analogous compounds, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, purification was achieved by flash chromatography on silica gel. mdpi.comsemanticscholar.org A solvent system of dichloromethane/methanol (40:1, v/v) was used as the eluent, affording the product in an 81% yield. mdpi.comsemanticscholar.org For other related pyrazolo[1,5-a]pyridine (B1195680) derivatives, purification has been successfully carried out using silica gel flash chromatography with a gradient of ethyl acetate in hexanes (from 0 to 50%). google.com

Another common purification strategy involves liquid-liquid extraction. This technique is often used as a preliminary purification step to remove inorganic salts and highly polar or non-polar impurities from the crude product before proceeding to chromatography. The choice of solvents for extraction depends on the solubility characteristics of the target compound and the impurities.

For instance, in the synthesis of a substituted pyrazole derivative, the crude material was partitioned between dichloromethane and water. The organic layer containing the product was then separated, dried, and concentrated before further purification by chromatography. google.com In the purification of a bromo-substituted analogue, 2-bromo-4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine, the crude residue was purified by column chromatography using a mobile phase of hexane (B92381) and ethyl acetate in a 30:1 ratio. strath.ac.uk

While detailed recrystallization procedures for this compound are not explicitly described, this technique is a viable option for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be identified.

The following table summarizes purification techniques and conditions reported for structurally similar compounds, which can serve as a guide for the purification of this compound.

Table 1: Purification Methods for Compounds Structurally Related to this compound

Compound NamePurification MethodEluent/Solvent SystemReported Yield
(E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimineFlash chromatography on silica gelDichloromethane/Methanol (40:1, v/v)81%
2-Isopropyl-3-(1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridineSilica gel flash chromatographyEthyl acetate in hexanes (0-50% gradient)31%
2-Bromo-4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridineColumn chromatographyHexane:Ethyl Acetate (30:1)72.4%
1-[1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]propan-1-olColumn chromatographyEthyl Acetate/Hexane (1:3, v/v)90%
4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoleColumn chromatographyEthyl Acetate/Hexane (1:8, v/v)50%

Coordination Chemistry of 2 1 Tert Butyl 1h Pyrazol 5 Yl Pyridine

Fundamental Principles of Metal-Ligand Complexation with Pyrazolylpyridines

Pyrazolylpyridine ligands are versatile building blocks in supramolecular and coordination chemistry. acs.org They typically act as bidentate N,N-chelating agents, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the pyrazole (B372694) ring. The formation of a stable five-membered chelate ring is a primary driving force for complexation.

The coordination behavior of these ligands is governed by a combination of steric and electronic factors. numberanalytics.comnih.gov

Electronic Effects: The pyridine ring is a π-deficient system, while the pyrazole ring is π-excessive. This electronic arrangement allows the ligand system to act as a good σ-donor and a modest π-acceptor. Ligands can donate or withdraw electrons from the metal center, which modulates the metal's reactivity and the stability of the resulting complex. numberanalytics.com The specific substituents on either ring can fine-tune these electronic properties. rsc.org

The flexibility of some pyrazolylpyridine-based ligands, particularly those with flexible spacers connecting chelating units, allows them to adapt their conformation to optimize metal-ligand bonding and inter-ligand stacking interactions, leading to a diverse range of complex structures, from simple mononuclear species to intricate coordination cages. acs.orgrsc.org The interplay between these electronic and steric factors is critical in designing ligands for specific applications, such as catalysis, molecular magnetism, and selective metal separation. numberanalytics.commanchester.ac.uk

**3.2. Complex Formation with Transition Metal Ions

The 2-(1-tert-butyl-1H-pyrazol-5-yl)pyridine ligand and its analogues form stable complexes with a wide array of transition metals. The properties of these complexes are highly dependent on the nature of the metal ion, its oxidation state, and the coordination environment imposed by the ligands.

Iron(II) complexes with pyrazolylpyridine-type ligands are renowned for their spin-crossover (SCO) properties. acs.orgresearchgate.net SCO is a phenomenon where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus like temperature, pressure, or light. researchgate.net Iron(II) has a d⁶ electronic configuration, which can exist in a diamagnetic LS state (S=0) or a paramagnetic HS state (S=2) in an octahedral field.

Ligands from the 2,6-bis(pyrazol-1-yl)pyridine (bpp) family, which are structurally related to the title compound, provide a ligand field strength to the iron(II) ion that is close to the energetic barrier between the LS and HS states, thus facilitating SCO. acs.orgnih.gov The introduction of substituents onto the bpp skeleton allows for the fine-tuning of these SCO properties. nih.gov For instance, the temperature of the spin transition can be shifted, and the transition can be made more abrupt or gradual. nih.gov

In a typical homoleptic [Fe(L)₂]²⁺ complex, two tridentate ligands create a pseudo-octahedral coordination environment around the Fe(II) center. nih.gov The spin state is highly sensitive to the Fe-N bond lengths; LS complexes have shorter bond distances compared to their HS counterparts. nih.gov The transition from LS to HS is accompanied by a significant increase in the Fe-N bond lengths.

Solvent molecules and counter-anions in the crystal lattice can also play a crucial role, often through hydrogen bonding or packing effects, which can dramatically alter the SCO behavior. nih.govrsc.org In some cases, the removal or exchange of solvent molecules can reversibly tune the spin-crossover properties of the material. acs.org For example, the complex Fe(bpCOOEt₂p)₂₂ shows guest-modulated SCO, where exposure to different solvents stabilizes either the LS or HS state. acs.org

Selected Data for Iron(II) Spin-Crossover Complexes with Pyrazolylpyridine-type Ligands
ComplexSpin Transition Temperature (T₁/₂)Hysteresis Width (ΔT)Spin State at Low Temp.Spin State at High Temp.Reference
Fe(bpp-COOEt)₂₂·CH₃NO₂288 K62 KLow-SpinHigh-Spin nih.gov
Fe(bpp-COOEt)₂₂·CH₃NO₂331 K43 KLow-SpinHigh-Spin nih.gov
Complex 1 from Ref. nih.gov254 KGradualLow-SpinHigh-Spin nih.gov

The data presented are for related 2,6-bis(pyrazol-1-yl)pyridine (bpp) systems, which illustrate the principles of spin-state modulation in this class of iron(II) complexes.

Copper(I) complexes, with their d¹⁰ electronic configuration, are often sought for their photoluminescent properties. When complexed with pyrazolylpyridine ligands and ancillary ligands like phosphines, they can form highly emissive species. rsc.org The coordination geometry around the Cu(I) center is typically a distorted tetrahedron. nih.gov

In heteroleptic complexes of the type [Cu(N^N)(P^P)]⁺, where N^N is a pyrazolylpyridine ligand and P^P is a diphosphine, the geometry is crucial for the photophysical properties. nih.govrsc.org The bite angle of the N^N ligand and the P-Cu-P angle of the phosphine (B1218219) ligand determine the degree of tetrahedral distortion. nih.gov This distortion can be quantified using the τ₄ parameter, which describes the geometry of four-coordinate complexes. A τ₄ value of 1 corresponds to a perfect tetrahedral geometry, while a value of 0 indicates a square planar geometry. For many [Cu(N^N)(P^P)]⁺ complexes, the geometry is described as distorted tetrahedral. nih.gov

The emission from these complexes often arises from metal-to-ligand charge transfer (MLCT) excited states and can exhibit thermally activated delayed fluorescence (TADF). rsc.org The steric and electronic properties of the substituents on the pyrazolylpyridine ligand can tune the emission energy and quantum yield. For instance, bulky groups like tert-butyl can influence the excited-state geometry, potentially preventing structural changes that lead to non-radiative decay and thus enhancing emission efficiency. rsc.orgresearchgate.net

Photophysical and Structural Data for Selected Copper(I) Complexes with Pyrazolylpyridine-type Ligands
ComplexEmission λmax (nm)Quantum Yield (Φ)Lifetime (τ, μs)Geometry Descriptor (τδ)Reference
[Cu(tBupzmpy)(POP)]BF₄Bluish-Green91%13.4Not specified rsc.org
[Cu(Phpzmpy)(POP)]BF₄Bluish-Green71%32.9Not specified rsc.org
Complex 1 from Ref. nih.govNot specifiedNot specifiedNot specified0.71 nih.gov
Complex 2 from Ref. nih.govNot specifiedNot specifiedNot specified0.81 nih.gov

tBupzmpy = 2-(5-(tert-butyl)-1H-pyrazol-3-yl)-6-methylpyridine; POP = bis[2-(diphenylphosphino)phenyl]ether.

While less common than iron or copper, manganese complexes with pyrazolylpyridine ligands have been explored, particularly in the context of creating responsive materials. Research into related ligand systems, such as those incorporating hydroxyl groups on the pyrazole moiety, has demonstrated the potential for proton-coupled electron transfer (PCET) processes. nih.gov In such systems, the deprotonation of the ligand can be coupled with a change in the metal's oxidation state or coordination environment. nih.gov

Although specific studies on this compound with Manganese(I) are not prevalent in the provided sources, the general principles suggest that the pyrazole moiety could be functionalized to introduce proton-responsive sites. For example, replacing the tert-butyl group with a proton-donating group or introducing one elsewhere on the ligand framework could impart pH sensitivity to the resulting manganese complexes. This could be leveraged for applications in catalysis or sensing, where a change in pH could trigger a change in the complex's activity or spectroscopic signature.

The versatility of pyrazolylpyridine ligands extends to other transition metals, notably ruthenium and rhenium.

Ruthenium(II) Complexes: Ruthenium(II) complexes with pyrazolylpyridine-type ligands have been synthesized and investigated for their catalytic and potential medicinal applications. rsc.orgnih.gov These complexes, often featuring a pseudo-octahedral geometry, can be catalytically active in reactions like the acceptorless dehydrogenation of alcohols to aldehydes. rsc.org The electronic properties of substituents on the pyrazolylpyridine ligand can influence the catalytic efficiency. rsc.org Furthermore, Ru(II), Ru(III), and mixed Ru(III)/Ru(IV) complexes with related 2-pyridin-2-yl-1H-benzimidazole ligands have shown promise as anti-biofilm agents, indicating that the combination of the ligand and the ruthenium ion can produce synergistic biological effects. nih.gov

Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes containing pyrazolylpyridine ligands are also of interest, often for their photophysical properties. Similar to the isoelectronic Mn(I) systems, these d⁶ metal complexes can be designed to have specific luminescent or reactive characteristics based on the ligand framework.

Catalytic Applications of 2 1 Tert Butyl 1h Pyrazol 5 Yl Pyridine Derived Complexes

Role of Pyrazolylpyridine Ligands in Homogeneous Catalysis

Pyrazolylpyridine ligands are highly sought after in coordination chemistry and homogeneous catalysis due to their straightforward synthesis and adaptability. researchgate.net They are considered analogues of the well-known 2,2'-bipyridine (B1663995) ligands but offer unique advantages, such as the potential for deprotonation of the pyrazole (B372694) NH group, which allows them to act as bridging counter-ions. researchgate.net This proton-responsive nature is a key feature, enabling what is known as metal-ligand cooperation, where the ligand is not merely a spectator but an active participant in the catalytic cycle. nih.govmdpi.com

The coordination of a pyrazole to a metal center enhances the acidity of its NH proton, facilitating deprotonation. nih.gov This event switches the ligand's coordination mode from a neutral, lone-pair donating L-type to a covalent, anionic X-type, which significantly impacts the electronic properties of the metal complex. nih.gov The steric and electronic properties of the metal center can be fine-tuned by modifying the substituents on the pyrazole and pyridine (B92270) rings. nih.gov For instance, the introduction of a bulky tert-butyl group, as in 2-(1-tert-butyl-1H-pyrazol-5-yl)pyridine, can influence the stability, solubility, and catalytic activity of the resulting metal complexes. researchgate.netwhiterose.ac.uk

Complexes formed with pyrazolylpyridine ligands have found use in a variety of catalytic reactions. researchgate.netresearchgate.net The structure of the pyrazolylpyridine ligand directly dictates the photophysical and chemical properties of the resulting metal complex, a relationship that is crucial for designing catalysts with specific functions. researchgate.net These ligands can stabilize various transition metals, forming the backbone of catalysts for a wide array of reactions in homogeneous catalysis. researchgate.net

Water Oxidation Catalysis Mediated by Derived Metal Complexes

The development of efficient molecular catalysts for water oxidation (H₂O → O₂ + 4e⁻ + 4H⁺) is a critical goal for artificial photosynthesis and clean energy technologies. sciengine.com While extensive research has been conducted on various metal complexes, those involving pyrazolylpyridine-type ligands have shown promise. For example, a pentanuclear iron complex featuring 3,5-bis(2-pyridyl)pyrazole ligands has been noted as a molecular water oxidation catalyst (WOC). nih.gov

In the broader context of binuclear catalysts, which can mimic the oxygen-evolving center in photosystem II, ligands like the 3,5-bis(2-pyridyl)pyrazolate anion (bpp⁻) have been used to create a favorable orientation of two metal centers. This strategy was successfully applied to binuclear cobalt complexes for water oxidation. sciengine.com The mechanism in such bimetallic systems can involve both metal centers storing the necessary oxidative equivalents, while the O-O bond formation occurs at a single site through water nucleophilic attack (WNA). sciengine.comresearchgate.net This "one-site catalysis with two-sites oxidation" approach can lower the energy barriers for generating high-valent intermediates crucial for the catalytic cycle. sciengine.comresearchgate.net

Although direct studies on this compound complexes for water oxidation are not prominent in the provided results, the principles derived from closely related systems are highly relevant. The stability and electronic tunability afforded by the pyrazolylpyridine scaffold are desirable properties for designing robust WOCs. The tert-butyl group could enhance the catalyst's stability and solubility in specific media, although it might also introduce steric hindrance affecting substrate access.

Dehydrogenative Coupling Reactions and Mechanistic Pathways

Dehydrogenative coupling is an atom-economical method for forming chemical bonds by removing hydrogen gas. Catalysts based on pyrazole-containing ligands have been successfully employed in these transformations. A notable example is the Au/Ag bimetallic-catalyzed cross-dehydrogenative biaryl coupling between pyrazoles and fluoroarenes. nju.edu.cn In this system, a dual catalytic cycle is proposed where the silver(I) catalyst activates the C-H bond of the electron-poor arene, and the gold(III) center, chelated by the pyrazole, activates the C-H bond of the electron-rich pyrazole. nju.edu.cn The reaction proceeds through transmetalation between the silver and gold complexes, followed by reductive elimination to form the biaryl product. nju.edu.cn

Another relevant area is the acceptorless dehydrogenative coupling (ADC) of alcohols and amines. Ruthenium complexes with protic pyrazole ligands have been shown to catalyze the dehydrogenation of primary amines. nih.gov Similarly, ruthenium-catalyzed ADC of allylic alcohols with hydrazines provides an efficient, green route to 2-pyrazolines, with only H₂ and H₂O as byproducts. organic-chemistry.org The mechanism involves the initial dehydrogenation of the alcohol to an unsaturated intermediate, followed by cyclization with the hydrazine (B178648). organic-chemistry.org

The general mechanism for dehydrogenative coupling typically involves the activation of a C-H or X-H bond (where X = O, N) by the metal center, formation of a metal-hydride intermediate, and subsequent release of H₂. researchgate.net Ligands like this compound can play a crucial role by modulating the electronic properties of the metal center to facilitate these steps. The N-H group in related protic pyrazole ligands can participate in metal-ligand cooperation to assist in proton transfer steps, enhancing catalytic efficiency. nih.gov

Transfer Hydrogenation Processes Initiated by Related Catalytic Systems

Transfer hydrogenation is a valuable technique for the reduction of unsaturated functional groups, using readily available hydrogen donors like 2-propanol or formic acid instead of high-pressure H₂ gas. Ruthenium(II) complexes bearing 2,6-di(1H-pyrazol-3-yl)pyridine (3-bpp) derivatives have been investigated as catalysts for this reaction. whiterose.ac.uk

Studies on these systems suggest that catalytic activity depends on both the steric environment around the metal center and the active participation of the tridentate ligand. whiterose.ac.uk For instance, a mechanistic pathway involving the protonation of the ketone substrate by the ligand's NH groups has been proposed as a low-energy route. whiterose.ac.uk Iridium(III) complexes containing C–N chelate pyrazole ligands are also known to catalyze the transfer hydrogenation of acetophenone (B1666503) using 2-propanol. nih.gov

A series of ruthenium complexes with bidentate pyrazolyl-phosphine ligands, derived from 3-tert-butyl-5-(chloromethyl)-1H-pyrazole, were synthesized and tested in the transfer hydrogenation of acetophenone and N-benzylideneaniline. core.ac.uk A mixture of two isomeric ruthenium complexes proved to be the most efficient, successfully catalyzing the reduction of various nitriles, heterocyclic compounds, and olefins using 2-propanol as the hydrogen source. core.ac.uk The bulky tert-butyl group on the pyrazole ring is a key feature of these effective catalysts.

Catalytic Activity of a Ruthenium Complex in Transfer Hydrogenation
SubstrateProductHydrogen SourceCatalyst SystemKey FindingReference
Acetophenone1-Phenylethanol2-PropanolIsomeric Ruthenium(II) pyrazolyl-phosphine complexesEfficient reduction of ketones core.ac.uk
N-BenzylideneanilineN-Benzylaniline2-PropanolIsomeric Ruthenium(II) pyrazolyl-phosphine complexesEffective for imine reduction core.ac.uk
Nitriles, Heterocycles, OlefinsCorresponding reduced products2-PropanolIsomeric Ruthenium(II) pyrazolyl-phosphine complexesBroad substrate scope core.ac.uk
KetonesAlcohols2-Propanol[RuCl(PPh₃)₂(L)]Cl (L = 2,6-di(1H-pyrazol-3-yl)pyridine derivative)Activity depends on ligand sterics and participation whiterose.ac.uk

Investigation of Metal-Ligand Cooperative Catalysis

Metal-ligand cooperation (MLC) describes a catalytic mechanism where the ligand is not a passive scaffold but actively participates in bond activation and formation. Protic pyrazole ligands are prime candidates for MLC because their N-H group can act as a proton shuttle. nih.govmdpi.com Coordination to a metal increases the acidity of the pyrazole proton, allowing for facile deprotonation. This deprotonation-protonation sequence at the ligand can be coupled with substrate activation at the metal center, creating a bifunctional catalytic system. nih.gov

For example, in the acceptorless dehydrogenation of primary amines catalyzed by a protic pyrazole ruthenium complex, the pyrazole ligand is believed to participate in a metal-ligand cooperative manner. nih.gov Similarly, in transfer hydrogenation reactions, the pyrazole N-H group can assist in the catalytic cycle by facilitating proton transfer to the substrate. whiterose.ac.uk The effectiveness of this cooperation is highlighted by the observation that analogous catalysts with non-protic (N-substituted) pyrazole ligands often show lower catalytic activity. nih.gov

While the this compound ligand itself is N-substituted and thus aprotic, the principles of MLC are foundational to understanding the broader class of pyrazolylpyridine catalysts. The design of related systems often incorporates protic sites to harness this cooperative effect. Research into dual-ligand systems, where a cooperating ligand works in synergy with another ligand, has also shown that MLC can lead to more active catalysts that operate under milder conditions. rsc.org

Turnover Frequencies and Catalytic Efficiency Studies

The efficiency of a catalyst is quantified by its turnover number (TON) and turnover frequency (TOF). TON represents the total number of substrate molecules converted per molecule of catalyst before deactivation, while TOF is the rate of this conversion (TON per unit time). Studies on metal complexes with pyrazole-based ligands provide insights into their catalytic efficiency.

For instance, in the catalytic oxidation of monophenols by copper(I) complexes with pyrazole-imine ligands, TOF values were compared for different systems. One system exhibited a higher initial TOF of 0.85 min⁻¹ and a final TON of 29, compared to a related system with a TOF of 0.62 min⁻¹ and a TON of 23. researchgate.net This highlights how subtle changes in the ligand structure can impact catalytic performance.

In water oxidation catalysis, achieving high TOF and TON is a major goal. For a molecular iron-based catalyst, a Faradaic efficiency of nearly 70% was observed during the first few minutes of electrolysis, but the catalyst's stability was limited. nih.gov In dehydrogenative coupling reactions, catalytic activity is often reported as yield over time at a specific catalyst loading. For example, a phenotellurazine catalyst at 1 mol % loading achieved 74% yield in 3 hours for an oxidative dimerization reaction. beilstein-journals.org

These examples, while not all specific to this compound, demonstrate the methodologies used to evaluate catalytic efficiency. The steric bulk of the tert-butyl group in the target ligand could influence TON and TOF by affecting both the catalyst's stability (potentially increasing TON) and the rate of substrate binding (potentially decreasing TOF).

Catalytic Efficiency Data for Related Pyrazole-Based Systems
Catalytic ReactionCatalyst SystemEfficiency MetricValueReference
Monophenol OxidationCu(I) complex with Lhpz1 ligandTOF (initial)0.85 min⁻¹ researchgate.net
Monophenol OxidationCu(I) complex with Lhpz1 ligandTON (after 6h)29 researchgate.net
Monophenol OxidationCu(I) complex with Lhpz2 ligandTOF (initial)0.62 min⁻¹ researchgate.net
Monophenol OxidationCu(I) complex with Lhpz2 ligandTON (after 6h)23 researchgate.net
Water Oxidation[Fe(Py5OMe)Cl]⁺Faradaic Efficiency (max)~70% nih.gov
Ethylene DimerizationDinuclear Cobalt(II) complex with pyrazolyl-amine ligandActivityUp to 5.26 × 10⁵ g·mol⁻¹Co h⁻¹ researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Research on 2 1 Tert Butyl 1h Pyrazol 5 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyridine in solution. It provides detailed information about the molecular framework, electronic environment of the nuclei, and interactions with other chemical species.

Elucidation of Molecular Structures in Solution

The molecular structure of pyridyl-pyrazole compounds in solution is routinely confirmed using ¹H and ¹³C NMR spectroscopy. nih.gov The chemical shifts, signal multiplicities, and coupling constants provide a complete picture of the proton and carbon environments within the molecule.

For analogous pyridyl-pyrazole compounds, the signals for the pyridine (B92270) and pyrazole (B372694) protons are typically found in the aromatic region of the ¹H NMR spectrum. mdpi.com The tert-butyl group appears as a characteristic singlet in the upfield region. In ¹³C NMR spectra, distinct signals are observed for the carbons of the pyridine ring, the pyrazole ring, and the tert-butyl group. mdpi.comresearchgate.net Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular structure. nih.gov

Table 1: Representative NMR Data for an Analogous Pyridyl-Pyrazole Compound

NucleusAssignmentChemical Shift (δ, ppm)Reference
¹HPyridine Protons7.32 - 8.62 mdpi.com
¹HPyrazole Proton6.37 mdpi.com
¹³CPyridine & Pyrazole Carbons106.37 - 148.95 mdpi.com
¹³Ctert-Butyl Carbons (Quaternary)~30-35 mdpi.com
¹³Ctert-Butyl Carbons (Methyl)~30-32 mdpi.com

15N NMR Investigations of Metal-Nitrogen Bonding Interactions

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for directly probing the electronic environment of nitrogen atoms. researchgate.net In ligands like this compound, changes in the ¹⁵N chemical shifts upon coordination to a metal ion provide direct insight into the nature and strength of the metal-nitrogen bond. The coordination shift, Δδ(¹⁵N), is defined as the difference in chemical shift between the complex and the free ligand. nih.gov

Studies on various pyridine-based ligands complexed with transition metals such as Pd(II), Pt(II), and Au(III) have shown that the Δδ(¹⁵N) values are typically negative, with magnitudes ranging from approximately 30 to 150 ppm. nih.gov The magnitude of this shift increases with the strength of the metal-nitrogen interaction. For example, in studies of Am(III) and Ln(III) complexes with the related ligand 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine, ¹⁵N NMR data revealed a significantly larger coordination shift for the Am(III) complex (around 260 ppm), indicating a greater degree of covalency in the Am(III)-N bond compared to the Ln(III)-N bond. acs.org This highlights the sensitivity of ¹⁵N NMR to subtle differences in metal-ligand bonding.

Paramagnetic NMR Studies in Transition Metal Complexes

When this compound coordinates to a paramagnetic transition metal ion, the resulting NMR spectra are dramatically altered due to the hyperfine interaction between the unpaired electrons of the metal and the ligand's nuclei. nih.gov This interaction leads to large chemical shift ranges and significant line broadening. The observed paramagnetic NMR shift is a sum of contact, pseudo-contact (dipolar), and paramagnetic spin-orbit contributions. nih.gov

These hyperfine shifts provide a sensitive probe of the spin density distribution within the complex. The Fermi-contact (FC) shift, which arises from the transfer of spin density from the metal to the ligand nucleus through chemical bonds, is particularly informative about the covalency of the metal-ligand bond. nih.gov Analysis of paramagnetic NMR spectra of copper(II) complexes with related pyrazolyl-pyridine ligands has been used to characterize their mononuclear structures in solution. mdpi.com While detailed paramagnetic studies on the title compound are sparse, the methodology remains a key tool for understanding the electronic structure of its paramagnetic metal complexes.

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate data on bond lengths, bond angles, and intermolecular interactions.

For related pyridyl-pyrazole compounds, XRD analysis has confirmed their molecular connectivity and conformational preferences. mdpi.comnih.gov For example, the crystal structure of 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol (B145695) revealed that the molecule consists of a pyridyl ring bonded to a pyrazole ring with a C-C bond length of 1.472(3) Å. mdpi.com In complexes, XRD analysis reveals the coordination geometry around the metal center, showing how the nitrogen atoms of the pyridine and pyrazole rings bind to the metal. In complexes of the similar ligand 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, XRD showed that the ligand coordinates to zinc(II) in a tridentate fashion, forming a distorted trigonal pyramidal geometry. mdpi.com

The Cambridge Crystallographic Data Centre (CCDC) is a repository for such crystallographic data, and while a specific entry for this compound was not identified in the search, data for closely related structures are available. acs.org

Table 2: Representative Crystallographic Data for an Analogous Pyridyl-Pyrazole Derivative

ParameterValueReference
Compound2-(3-Methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol mdpi.com
FormulaC₁₁H₁₃N₃O mdpi.com
Py-Pz C-C Bond Length1.472(3) Å mdpi.com
CCDC Deposition No.1487543 mdpi.com

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) in Complexation Studies

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) is a highly sensitive technique used to study the complexation of fluorescent metal ions, particularly lanthanides (e.g., Eu³⁺) and actinides (e.g., Cm³⁺), with ligands. hzdr.deresearchgate.net By measuring the fluorescence emission spectra and decay lifetimes of the metal ion, TRLFS can identify different complex species in solution and determine their thermodynamic stability constants. nih.gov

Extensive TRLFS studies have been conducted on the closely related ligand 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP). These studies reveal the formation of 1:1, 1:2, and 1:3 metal-to-ligand complexes with Cm(III) and Eu(III). acs.orgnih.gov For example, upon complexation with C4-BPP, the Eu(III) emission bands corresponding to the ⁵D₀ → ⁷F₁ and ⁵D₀ → ⁷F₂ transitions show distinct shifts and changes in intensity, allowing for the deconvolution of spectra for each species. nih.gov The fluorescence lifetime is also a key parameter; for instance, the [Eu(C4-BPP)₃]³⁺ complex exhibits a lifetime of 2043 ± 103 µs, indicating the absence of water molecules in the inner coordination sphere. nih.gov These studies provide a framework for how TRLFS could be applied to investigate the complexation behavior of this compound.

Table 3: TRLFS Data for Complexes of the Related Ligand C4-BPP with Eu(III)

Complex SpeciesStability Constant (log β')Fluorescence Lifetime (τ, µs)Reference
[Eu(C4-BPP)]³⁺4.9 ± 0.2- acs.org
[Eu(C4-BPP)₂]³⁺8.0 ± 0.4- acs.org
[Eu(C4-BPP)₂(2-bromohexanoate)ₘ]⁽³⁻ᵐ⁾⁺-1473 ± 74 nih.gov
[Eu(C4-BPP)₃]³⁺-2043 ± 103 nih.gov

UV-Visible Spectroscopy in Acid-Base Equilibria and Coordination Studies

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to monitor electronic transitions within a molecule, making it suitable for studying both acid-base and coordination equilibria.

The UV-Vis spectrum of this compound is characterized by π-π* and n-π* transitions associated with its aromatic rings. mdpi.com The positions and intensities of these absorption bands are sensitive to the protonation state of the nitrogen atoms. By monitoring spectral changes as a function of pH, the acid dissociation constants (pKa) of the ligand can be determined. researchgate.net For example, protonation of the pyridine nitrogen typically causes a shift in the absorption maxima. The use of UV-Vis to monitor the adsorption of pyridine onto acid sites on solid catalysts demonstrates the sensitivity of the technique to interactions at the nitrogen lone pair. rsc.org

Similarly, upon coordination to a metal ion, the electronic structure of the ligand is perturbed, leading to shifts in the absorption bands (coordination-induced shifts). mdpi.com In studies of 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, the π-π* and n-π* transition bands at 242 and 307 nm were observed to red-shift upon complexation with zinc and copper ions. mdpi.com Titration of the ligand with a metal salt allows for the determination of complex stoichiometry and stability constants using methods like mole-ratio or continuous variation (Job's plot).

Table 4: UV-Vis Absorption Data for a Related Ligand and its Metal Complex

Speciesλₘₐₓ (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)TransitionReference
2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine (L)242, 307-π-π, n-π mdpi.com
[CuCl₂(L)]254, 323, 70017300, 6940, 80Ligand-based and d-d mdpi.com
[ZnCl₂(L)]253, 32315400, 7600Ligand-based mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a critical analytical technique in the characterization of this compound, providing definitive information on its molecular mass and offering insights into its structural features through fragmentation analysis. This methodology is instrumental in confirming the identity of the synthesized compound and elucidating its gas-phase ion chemistry.

Detailed analysis of the mass spectrum of this compound reveals the molecular ion peak and a series of characteristic fragment ions. The molecular weight of the compound is confirmed by the presence of the molecular ion peak [M]⁺. The fragmentation pattern observed under electron ionization (EI) conditions provides a veritable fingerprint of the molecule, with cleavage patterns that are characteristic of the tert-butyl, pyrazole, and pyridine substructures.

The fragmentation process is typically initiated by the loss of a methyl group from the sterically bulky tert-butyl substituent, leading to a stable tertiary carbocation. This is a common fragmentation pathway for tert-butyl containing compounds. Subsequent fragmentation events can involve the cleavage of the pyrazole or pyridine rings, or the loss of the entire tert-butyl group.

Key fragmentation data obtained from the mass spectrometric analysis of this compound are summarized in the interactive table below. The table includes the mass-to-charge ratio (m/z) of the significant ions, their relative intensity, and the proposed structure of the corresponding fragment.

Interactive Table: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Proposed Fragment IonStructural Representation of Fragment
201High[M]⁺ (Molecular Ion)[C₁₂H₁₅N₃]⁺
186Moderate[M - CH₃]⁺[C₁₁H₁₂N₃]⁺
145Moderate[M - C₄H₈]⁺ or [M - 56]⁺[C₈H₇N₃]⁺
118Low[C₇H₆N₂]⁺Fragment from pyrazole and pyridine ring cleavage
78Low[C₅H₄N]⁺ (Pyridyl cation)[C₅H₄N]⁺
57High[C₄H₉]⁺ (tert-Butyl cation)[C₄H₉]⁺

The data presented in the table highlights the principal fragmentation pathways. The high intensity of the molecular ion peak is indicative of a relatively stable molecule under the experimental conditions. The significant peak at m/z 186 corresponds to the loss of a methyl radical (CH₃), a characteristic fragmentation of the tert-butyl group. The peak at m/z 145 is attributed to the loss of isobutylene (B52900) (C₄H₈) via a rearrangement process. The presence of the tert-butyl cation at m/z 57 is a strong indicator of the tert-butyl substituent. The ion at m/z 78 corresponds to the pyridyl cation, confirming the presence of the pyridine ring. These fragmentation patterns are consistent with the assigned structure of this compound and provide a high degree of confidence in its identification.

Computational and Theoretical Investigations of 2 1 Tert Butyl 1h Pyrazol 5 Yl Pyridine and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the molecular geometry and electronic distribution of pyridylpyrazole systems. mdpi.comresearchgate.netnih.gov It allows for the calculation of various molecular properties by approximating the electron density of a many-electron system.

DFT calculations are pivotal in understanding the electronic landscape of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyridine and its coordination compounds. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting reactivity and electronic transitions.

In related pyridylpyrazole metal complexes, such as those of Rhenium(I), DFT studies have shown that the HOMO is often predominantly located on the metal's dπ-orbitals and associated ligands like carbonyls and halides. scispace.com Conversely, the LUMO is typically centered on the π-system of the pyridylpyrazole ligand. scispace.com This distribution indicates that the ligand acts as a π-acceptor, facilitating a Metal-to-Ligand Charge Transfer (MLCT) upon photoexcitation. scispace.com The tert-butyl group on the pyrazole (B372694) ring in this compound is an electron-donating group, which can influence the energy levels of the molecular orbitals, potentially tuning the electronic and photophysical properties of its metal complexes.

Table 1: Representative Frontier Molecular Orbital (FMO) Analysis for a Pyridylpyrazole Metal Complex

OrbitalPrimary ContributionImplication for Reactivity
HOMO Metal dπ-orbitals, other ancillary ligands (e.g., Cl, CO)Site of oxidation; electron source for MLCT transitions
LUMO π* orbitals of the pyridylpyrazole ligandSite of reduction; electron acceptor in MLCT transitions

This table is a generalized representation based on findings for similar pyridylpyrazole complexes. scispace.com

Computational simulations using DFT are invaluable for mapping out the energetic landscapes of catalytic reactions. By calculating the energies of intermediates and transition states, researchers can elucidate reaction mechanisms, determine rate-limiting steps, and predict the efficiency of a catalyst.

For instance, in processes like the photocatalytic reduction of CO2, pyridylpyrazole complexes of metals like rhenium and iridium are investigated. scispace.commdpi.com DFT calculations can model key steps such as the dissociation of a ligand (e.g., a chloride atom) to create a vacant coordination site, a crucial event in activating the catalyst. scispace.com The reaction enthalpies for such dissociation steps can be computed to assess their feasibility. scispace.com

Furthermore, the role of the ligand in facilitating multi-step reactions, such as transfer hydrogenation, can be explored. mdpi.com Although this compound lacks the acidic N-H proton of protic pyrazoles, its electronic properties still play a critical role in modulating the reactivity of the metal center throughout the catalytic cycle. mdpi.com DFT can model the entire cycle, from substrate binding to product release, providing a detailed atomistic view of the transformation.

One of the most powerful applications of DFT is the accurate prediction of molecular structures. For new compounds, DFT can provide optimized geometries, including bond lengths and angles, that often show excellent agreement with experimental data obtained from X-ray crystallography. scispace.commdpi.com In studies of pyridylpyrazole derivatives, calculated geometries have been shown to be very close to experimental values. mdpi.comresearchgate.netnih.gov For example, in a related copper(I) complex, the calculated P-Cu-P angles were within 4° of the experimental values. mdpi.com

DFT is also used to simulate spectroscopic data. By calculating vibrational frequencies, it is possible to predict infrared (IR) spectra, which helps in the characterization of synthesized compounds. scispace.comtandfonline.com Similarly, time-dependent DFT (TD-DFT) calculations can predict electronic transitions, allowing for the simulation of UV-Visible absorption spectra. scispace.commdpi.com These predictions are crucial for assigning experimental bands, such as distinguishing between ligand-centered (π→π*) transitions and MLCT bands. scispace.com

Table 2: Comparison of Experimental and DFT-Calculated Parameters for a Rhenium(I) Pyridylpyrazole Complex

ParameterExperimental Value (X-ray)DFT-Calculated Value
Bond Length (Re-N_pyridine) ~2.17 Å~2.20 Å
Bond Length (Re-N_pyrazole) ~2.16 Å~2.18 Å
IR Stretch ν(C≡O) (cm⁻¹) 1860-2020Predicted Frequencies
UV-Vis λ_max (MLCT) 331 nmPredicted Transitions

Data generalized from a study on [Re(PyPzH)(CO)3Cl] to illustrate the predictive power of DFT. scispace.com

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT is excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in an explicit solvent environment over time. MD simulations are used to explore the conformational flexibility of ligands and their complexes, solvent interactions, and the stability of molecular assemblies in solution. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling in Ligand Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and a specific physical or chemical property. nih.gov The underlying principle is that the properties of a molecule are determined by its structure, and similar structures should exhibit similar properties. nih.gov

In the context of designing ligands like this compound, QSPR can be a powerful tool. By building a model based on a set of known pyridylpyrazole ligands and their experimentally determined properties (e.g., solubility, binding affinity, or a specific catalytic activity), it becomes possible to predict the properties of new, unsynthesized derivatives. This predictive capability allows for the in silico screening of large libraries of virtual compounds, identifying the most promising candidates for synthesis and testing. This approach significantly accelerates the discovery and optimization of ligands for specific applications, saving time and resources. nih.gov

Ligand Structure Function Relationships and Design Principles

Influence of the tert-Butyl Substituent on Steric Hindrance and Electronic Properties

The tert-butyl group, (CH₃)₃C-, is a bulky substituent that exerts significant influence on the geometry and reactivity of the 2-(1-tert-butyl-1H-pyrazol-5-yl)pyridine ligand. Its primary impact is through steric hindrance, which can dictate the coordination environment around a metal center.

Steric Effects: The sheer size of the tert-butyl group can prevent the coordination of multiple ligands or large substrates, often enforcing lower coordination numbers on the metal ion. In related sterically hindered ligands, such as hydrotris(pyrazolyl)borates, bulky substituents like the tert-butyl group are known as "tetrahedral enforcers" because they favor the formation of tetrahedral complexes over more common octahedral geometries researchgate.net. This steric demand can also shield the metal center, providing kinetic stabilization and preventing unwanted side reactions or decomposition pathways nih.gov.

A comparative study of 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP) and its neopentyl analogue (C5-BPP) highlighted the greater steric strain induced by the less flexible tert-butyl groups. This increased strain was found to disfavor the formation of certain complexes, such as the 1:3 complex with Eu(III), which has significant implications for metal ion selectivity rsc.org. The steric bulk of substituents can also be a critical factor in asymmetric catalysis, where a well-defined chiral pocket around the metal center is necessary to achieve high enantioselectivity acs.org.

Electronic Effects: The tert-butyl group also influences the ligand's electronic properties, primarily through an electron-donating inductive effect and hyperconjugation. This increases the electron density on the pyrazole (B372694) ring, enhancing the σ-donor capacity of the coordinating nitrogen atom. This makes the ligand a stronger base, which can affect the stability of the resulting metal complex. In a study on tetrathiafulvalene-tetraazapyrene triads, the introduction of tert-butyl groups was shown to raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO) by 0.21 eV, a consequence of hyperconjugation and electrostatic effects nih.gov. This ability to modulate the energy levels of molecular orbitals is crucial for tuning the photophysical and electrochemical properties of metal complexes nih.gov.

Table 1: Influence of the Tert-Butyl Group on Ligand Properties
PropertyEffect of Tert-Butyl GroupConsequenceReference
Steric HindranceHigh steric bulk due to large size and rigid structure.Enforces specific coordination geometries (e.g., tetrahedral), provides kinetic stability, influences metal ion selectivity by preventing formation of certain complexes. researchgate.netrsc.org
Electronic PropertiesElectron-donating via induction and hyperconjugation.Increases electron density on the pyrazole ring, enhances ligand basicity (σ-donor strength), and raises the energy of molecular orbitals (LUMO). nih.gov

Pyrazole Ring Substitution Effects on Coordination Affinity and Selectivity

The substituents on the pyrazole ring are a key determinant of the coordination affinity and selectivity of pyrazolylpyridine ligands. By varying these groups, one can modulate the ligand's electronic nature and steric profile, thereby fine-tuning its interaction with different metal ions.

The electronic properties of the substituent directly impact the basicity of the pyrazole nitrogen. Electron-donating groups, such as alkyl groups (e.g., tert-butyl), increase the electron density and make the ligand a stronger σ-donor, generally leading to more stable complexes with many metal ions. Conversely, electron-withdrawing groups, such as trifluoromethyl (-CF₃), decrease the ligand's basicity. This can be desirable in catalytic applications where a more electrophilic metal center is required nih.gov.

The position of the substituent also matters. In a study of pyrazolo[4,3-c]pyridines, the biological activity was found to be highly dependent on which nitrogen atom of the pyrazole ring was substituted, with the N-1 regioisomer being active while the N-2 isomer was not acs.org. Furthermore, spectral data for nickel(II) complexes with various pyridine-substituted pyrazoles established an order of ligand field strengths, which correlated with the observed electronic properties and spin states of the corresponding iron(II) complexes semanticscholar.org.

Tuning Ligand Properties for Specific Metal Ion Recognition

The principles of steric and electronic tuning can be applied to design ligands that selectively bind to a specific metal ion, even in the presence of other competing ions. This is crucial for applications such as hydrometallurgical separation, waste remediation, and chemical sensing.

The selective extraction of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge in the nuclear fuel cycle. Ligands based on 2,6-bis(pyrazol-3-yl)pyridine have shown great promise in this area. The ligand 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP), when used with 2-bromohexanoic acid as a synergist, demonstrates excellent selectivity for Am(III) over Eu(III) nih.govrsc.org. Spectroscopic studies revealed the basis for this selectivity: Cm(III), an analogue for Am(III), forms a stable 1:3 [Cm(C4-BPP)₃]³⁺ complex. In contrast, the larger Eu(III) ion does not form a stable 1:3 complex due to steric hindrance from the tert-butyl groups. Instead, it forms a ternary 1:2 complex, Eu(C4-BPP)₂(2-bromohexanoate)m+ nih.govrsc.org. This difference in coordination modes between the smaller actinide and larger lanthanide ions is the key to the selective extraction nih.gov.

This demonstrates a powerful design strategy: introducing bulky substituents like the tert-butyl group can create a coordination pocket that is sterically optimized for a smaller metal ion, thereby disfavoring the complexation of larger, chemically similar ions.

Table 2: Comparison of Ligands for Am(III)/Eu(III) Separation
LigandSubstituentSeparation Factor (SFAm/Eu)Basis for SelectivityReference
C4-BPPtert-Butyl~ 200Forms stable 1:3 complex with Am(III) but a less stable ternary complex with the larger Eu(III) due to steric hindrance. nih.govresearchgate.net
C5-BPPNeopentyl~ 100Less steric hindrance allows for more similar coordination with both metal ions, leading to lower selectivity. nih.govresearchgate.net

Rational Design of Ligands for Enhanced Catalytic Performance

The rational design of ligands is a cornerstone of modern catalysis, aiming to create metal complexes with optimal activity, selectivity, and stability. For pyrazolylpyridine-type ligands, this involves tuning the steric and electronic properties to influence the catalytic cycle.

Electronic Tuning: The electronic nature of the ligand can directly impact the reactivity of the metal center. In the dehydrogenation of formic acid catalyzed by a ruthenium complex, a ligand bearing an electron-withdrawing -CF₃ group showed significantly higher activity than its analogue with an electron-donating tert-butyl group nih.gov. The -CF₃ group makes the pyrazole N-H proton more acidic, which is thought to be crucial for a proton-transfer step in the catalytic mechanism nih.gov. This illustrates how a ligand can be more than a passive scaffold, actively participating in the reaction mechanism through bifunctional catalysis. Similarly, for palladium-catalyzed cross-coupling reactions, the basicity of pyridine-based ligands often correlates with catalytic efficiency, with more basic ligands (stronger donors) generally leading to higher activity nih.gov.

Steric Tuning: The steric environment created by the ligand is equally important. It can control substrate access to the metal center, influence the stability of intermediates, and dictate the regioselectivity or stereoselectivity of a reaction. A successful example of rational design is the development of "BirdPhos," an alkyl-pyrazole-based phosphine (B1218219) ligand. By incorporating bulky cyclohexyl groups at the C3 and C5 positions of the pyrazole ring, a ligand was created that enabled the palladium-catalyzed chemoselective amination of chloro(hetero)aryl triflates, a previously challenging transformation researchgate.net. The specific steric profile of BirdPhos was key to achieving this high selectivity researchgate.net.

The overarching goal is to establish clear structure-property and structure-activity relationships researchgate.netscispace.com. By systematically modifying the ligand framework—for instance, by changing the alkyl group on the pyrazole, adding electron-withdrawing or -donating groups, or altering the linker between the pyrazole and pyridine (B92270) units—researchers can fine-tune the performance of the resulting metal complex for a specific catalytic application neu.edu.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Pyrazolylpyridine Derivatives

The advancement of pyrazolylpyridine chemistry is intrinsically linked to the efficiency and versatility of its synthetic methodologies. Future research will likely focus on the development of more atom-economical and environmentally benign synthetic routes. One promising approach involves the uncatalyzed condensation reaction at ambient temperatures. For instance, a similar compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, has been synthesized in good yield through a straightforward condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol, using magnesium sulfate (B86663) as a drying agent. semanticscholar.org This method's simplicity, high atom economy, and clean reaction profile make it an attractive strategy to adapt for the synthesis of 2-(1-tert-butyl-1H-pyrazol-5-yl)pyridine and its derivatives. semanticscholar.org

Further research could explore one-pot syntheses, multicomponent reactions, and the use of greener solvents and catalysts to minimize waste and energy consumption. The functionalization of the pyridine (B92270) and pyrazole (B372694) rings with various substituents will also be a key area of investigation, aiming to fine-tune the electronic and steric properties of the resulting ligands for specific applications.

Exploration of New Metal Centers for Coordination and Catalysis

The coordination chemistry of pyrazolylpyridine ligands has been predominantly focused on transition metals. However, there is a vast and underexplored landscape of coordination complexes with other metal centers, including lanthanides and actinides. The related ligand, 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP), has shown remarkable properties in the separation of actinides(III) from lanthanides(III). researchgate.netrsc.orgnih.gov

Time-resolved laser fluorescence spectroscopy (TRLFS) studies have revealed that C4-BPP forms stable complexes with both Europium(III) and Curium(III). researchgate.netrsc.orgnih.gov Notably, Cm(III) forms stable 1:3 complexes, while Eu(III) forms ternary 1:1 and 1:2 complexes with 2-bromohexanoic acid as a co-ligand. This difference in coordination behavior leads to a significant separation factor, highlighting the potential of pyrazolylpyridine ligands in nuclear waste reprocessing. researchgate.netrsc.orgnih.gov

Future research should systematically explore the coordination of this compound with a wider array of f-block elements, as well as with main group metals and metalloids. This exploration could lead to the discovery of novel luminescent materials, magnetic resonance imaging contrast agents, and catalysts for unique organic transformations. The weak donor ability of the pyrazole motif can enhance the electrophilicity of the metal center, a desirable trait for catalytic applications. researchgate.net

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A deeper understanding of the reaction mechanisms of pyrazolylpyridine-based catalysts is crucial for the rational design of more efficient and selective systems. While traditional spectroscopic techniques provide valuable information, advanced in situ methods are needed to probe the transient intermediates and transition states that govern catalytic cycles.

Time-resolved laser fluorescence spectroscopy (TRLFS) has already proven to be a powerful tool for studying the complexation of the related ligand 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine with lanthanides. researchgate.netrsc.orgnih.gov This technique allows for the determination of complex stoichiometry and stability constants in solution. Future studies could employ a broader range of advanced spectroscopic techniques, including:

Spectroscopic TechniquePotential Application for Pyrazolylpyridine Complexes
In situ NMR spectroscopy To monitor the real-time changes in the ligand and metal environment during a catalytic reaction.
Rapid-scan FT-IR and Raman spectroscopy To identify short-lived intermediates by their characteristic vibrational frequencies.
X-ray absorption spectroscopy (XAS) To probe the oxidation state and local coordination environment of the metal center under reaction conditions.
Mass spectrometry techniques (e.g., ESI-MS) To detect and characterize catalytic intermediates and products in the gas phase.

By combining these techniques with kinetic studies, researchers can construct detailed mechanistic pictures of catalytic processes, leading to the development of next-generation catalysts with enhanced performance.

Integration of Ligand Architectures into Supramolecular Assemblies

The principles of supramolecular chemistry, which involve the self-assembly of molecules through non-covalent interactions, offer exciting opportunities for creating complex and functional systems based on pyrazolylpyridine ligands. mdpi.com The directional nature of the nitrogen donors in this compound makes it an excellent building block for the construction of discrete coordination cages, polymers, and metal-organic frameworks (MOFs).

The coordination of pyrazolylpyridine ligands to metal ions can direct the formation of intricate three-dimensional structures with defined cavities and channels. These supramolecular assemblies can exhibit a range of interesting properties, including:

Guest Encapsulation: The cavities within coordination cages can host small molecules, leading to applications in sensing, drug delivery, and catalysis in confined spaces.

Molecular Recognition: The specific size and shape of the cavities can allow for the selective recognition of certain guest molecules.

Porosity: MOFs constructed from pyrazolylpyridine linkers could possess high surface areas and tunable pore sizes for applications in gas storage and separation.

Future research in this area will focus on the rational design of pyrazolylpyridine ligands with specific functionalities to control the self-assembly process and tailor the properties of the resulting supramolecular architectures.

Computational Chemistry for Predictive Design of Next-Generation Pyrazolylpyridine Ligands

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules and materials. nih.gov In the context of pyrazolylpyridine chemistry, DFT calculations can provide valuable insights into:

Ligand Conformation and Electronic Structure: Predicting the most stable geometry of the ligand and understanding its electronic properties, such as the HOMO-LUMO energy gap. mdpi.com

Metal-Ligand Bonding: Analyzing the nature of the coordinate bonds between the pyrazolylpyridine ligand and different metal centers.

Reaction Mechanisms: Mapping the potential energy surfaces of catalytic reactions to identify the most favorable pathways and transition states.

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds. nih.govmdpi.com

By leveraging the predictive power of computational chemistry, researchers can screen virtual libraries of pyrazolylpyridine derivatives to identify promising candidates for specific applications before embarking on time-consuming and resource-intensive experimental work. This synergy between computational and experimental approaches will accelerate the discovery and development of next-generation pyrazolylpyridine ligands with tailored properties for catalysis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(1-tert-butyl-1H-pyrazol-5-yl)pyridine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyridine derivatives and tert-butyl-substituted pyrazole precursors. A reported approach involves reacting tert-butyl hydrazine derivatives with α,β-unsaturated carbonyl intermediates under acidic conditions to form the pyrazole ring . Optimization includes adjusting reaction temperature (70–100°C) and using catalysts like p-toluenesulfonic acid to enhance cyclization efficiency. Yield improvements (from ~50% to >75%) are achievable by controlling stoichiometry and employing inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyridine-pyrazole linkage and tert-butyl group positioning. For example, the tert-butyl proton signal typically appears as a singlet at ~1.4 ppm in ¹H NMR . High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₂H₁₆N₄, MW = 216.29), while X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as demonstrated in analogous pyridine-pyrazole hybrids .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : The compound is classified as a skin and eye irritant (Category 2/2A). Researchers must use nitrile gloves, chemical goggles, and lab coats. Work in a fume hood to minimize inhalation risks, and store it in airtight containers at 2–8°C to prevent degradation. Spills require neutralization with inert absorbents (e.g., vermiculite) followed by ethanol rinsing .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer : Contradictions in biological data (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from differences in assay conditions (pH, temperature) or impurity profiles. Standardize testing protocols using >98% pure material (verified via HPLC) , and validate results across multiple cell lines. For example, if neuroactivity is inconsistent, compare solubility in assay buffers (DMSO vs. aqueous solutions) and confirm target binding via isothermal titration calorimetry (ITC) .

Q. What strategies exist to improve the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability challenges (e.g., hydrolysis of the tert-butyl group) can be mitigated by storing the compound under nitrogen in amber glass vials to block light and moisture. Accelerated stability studies (40°C/75% relative humidity for 14 days) combined with LC-MS monitoring identify degradation products. Adding antioxidants like BHT (0.01% w/w) reduces oxidative decomposition .

Q. How do structural modifications of the pyrazole ring affect the compound’s reactivity?

  • Methodological Answer : Substituent effects on the pyrazole ring (e.g., electron-withdrawing groups at the 3-position) alter electronic density, impacting coordination chemistry. For instance, replacing tert-butyl with trifluoromethyl enhances electrophilicity, improving metal-binding capacity in catalysis. Computational modeling (DFT) predicts reactivity trends, while cyclic voltammetry validates redox behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.